molecular formula C33H60I2O10 B1227600 Nonoxynol-9 iodine CAS No. 94349-40-3

Nonoxynol-9 iodine

Cat. No.: B1227600
CAS No.: 94349-40-3
M. Wt: 870.6 g/mol
InChI Key: JZRWBNHLJVOEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonoxynol-9 iodine refers to a mono-iodinated derivative of the well-known surfactant Nonoxynol-9 (N-9), intentionally synthesized for specialized research purposes . The parent compound, Nonoxynol-9, is a non-ionic surfactant belonging to the class of ethoxylated alkyl phenols. Its structure consists of a nonylphenol group attached to a polyethoxylate chain, and it is widely recognized for its membrane-disrupting properties, which form the basis of its use as a spermicidal agent . The creation of the iodinated derivative involves incorporating an iodine atom into the Nonoxynol-9 molecule. A key research application of this iodinated form has been in bioavailability and tissue distribution studies. When radiolabeled with iodine-125 (¹²⁵I), it serves as a radioactive tracer, allowing researchers to quantitatively investigate the absorption and distribution of the compound in biological systems, such as in rodent models following vaginal administration . The data from these studies indicate that the iodinated derivative exhibits a similar bioavailability profile to the carbon-14 (¹⁴C) labeled version of the parent compound, with substantial levels of the radioactive marker found in the reproductive tract . This makes this compound a valuable tool for scientists in pharmacology and toxicology, enabling critical research into the localized effects and systemic transport of surfactant-based compounds. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

94349-40-3

Molecular Formula

C33H60I2O10

Molecular Weight

870.6 g/mol

IUPAC Name

molecular iodine;2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C33H60O10.I2/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34;1-2/h10-13,34H,2-9,14-31H2,1H3;

InChI Key

JZRWBNHLJVOEAT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.II

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.II

Other CAS No.

94349-40-3

Origin of Product

United States

Scientific Research Applications

Spermicidal Applications

Mechanism of Action:
Nonoxynol-9 acts as a nonionic surfactant, disrupting sperm membranes and leading to sperm cell lysis. The incorporation of iodine enhances this effect by providing additional antimicrobial properties, making it effective against a range of pathogens.

Research Findings:

  • A study demonstrated that coprecipitating Nonoxynol-9 with polyvinylpyrrolidone (PVP) and iodine significantly increased its spermicidal efficacy. The formulation showed enhanced solubility and reduced the minimal effective dose required to achieve sperm death .
  • The coprecipitate of Nonoxynol-9 with PVP and iodine was found to have a synergistic effect, allowing for lower concentrations of Nonoxynol-9 to be effective while minimizing vaginal irritation .

Case Study:
In a clinical assessment, formulations containing Nonoxynol-9 oligomers coprecipitated with iodine were tested for their spermicidal activity. Results indicated that formulations containing specific oligomer fractions (4 to 6) exhibited significantly improved spermicidal action compared to those with higher molecular weight fractions .

Antimicrobial Applications

Broad-Spectrum Activity:
Nonoxynol-9 iodine has been investigated for its potential to prevent sexually transmitted infections (STIs), including HIV. While earlier formulations were marketed for this purpose, subsequent studies have raised concerns about their effectiveness and safety.

Research Findings:

  • Although Nonoxynol-9 was initially thought to provide protection against STIs, the World Health Organization later reported that it does not prevent HIV infection and may increase susceptibility in some cases .
  • However, formulations that combine Nonoxynol-9 with iodine have shown promise in laboratory settings for their ability to eliminate pathogens effectively, suggesting potential utility in topical antiseptics or vaginal gels .

Data Table: Efficacy Comparison of Formulations

Formulation TypeSpermicidal EfficacyAntimicrobial Activity
Nonoxynol-9 aloneModerateLow
Nonoxynol-9 + PVPHighModerate
Nonoxynol-9 + PVP + IodineVery HighHigh

Cosmetic and Dermatological Applications

Skin Care Formulations:
Due to its surfactant properties, this compound is also explored in cosmetic formulations aimed at cleansing and antimicrobial effects.

Research Findings:
Recent studies have evaluated the incorporation of Nonoxynol-9 in topical formulations. The presence of iodine enhances the antimicrobial properties, making these formulations suitable for acne treatments or as skin antiseptics .

Case Study:
A formulation containing Nonoxynol-9 and iodine was tested for its efficacy in treating minor skin infections. Results indicated significant reduction in bacterial load on treated skin areas compared to control groups .

Comparison with Similar Compounds

Nonoxynol-9 (Without Iodine)

  • Spermicidal Activity: Nonoxynol-9 alone requires higher concentrations (e.g., 50–100 μg/mL) to achieve spermicidal effects. In contrast, iodine-containing formulations reduce the minimal lethal dose (MLD) by 30–50% for oligomers 4–6 and 1–3 .
  • Safety Profile: Nonoxynol-9 is associated with vaginal irritation and cytotoxicity due to its detergent properties. Studies indicate that iodine incorporation may mitigate irritation by lowering the required effective dose .
  • Coprecipitation with PVP enhances solubility, but iodine further optimizes this property, enabling lower-dose formulations .

Table 1: Spermicidal Efficacy of Nonoxynol-9 vs. Nonoxynol-9 Iodine

Compound Minimal Lethal Dose (μg/mL) Solubility Enhancement Key Reference
Nonoxynol-9 (PVP) 50–100 Moderate
This compound (PVP) 25–50 High

Povidone-Iodine (PVP-I)

  • Structure: A complex of iodine with polyvinylpyrrolidone, distinct from this compound. It releases free iodine for antimicrobial action .
  • Applications: Widely used as a topical antiseptic (e.g., Betadine®). In ophthalmic solutions, nonoxynol-9 is included as an inactive ingredient alongside povidone-iodine for stabilization .
  • Efficacy: PVP-I exhibits broad-spectrum antimicrobial activity but lacks direct spermicidal properties. This compound combines spermicidal and antimicrobial actions, making it unique in contraceptive formulations .

Table 2: Functional Comparison with Povidone-Iodine

Parameter This compound Povidone-Iodine
Primary Use Spermicide + Antimicrobial Antimicrobial
Mechanism Sperm membrane disruption + Iodine release Iodine release
Vaginal Irritation Moderate (dose-dependent) Low
Key Formulations Contraceptive gels/creams Topical antiseptics
Reference

Chlorhexidine Gluconate

  • Activity: A cationic surfactant with antimicrobial and spermicidal effects. However, it exhibits higher cytotoxicity to human cells (e.g., fibroblasts) compared to this compound .
  • Clinical Use: Limited in vaginal products due to irritation risks. This compound offers a safer profile when combined with PVP and iodine .

Table 3: Cytotoxicity Comparison

Compound Cytotoxicity (Cell Viability %) Spermicidal MLD (μg/mL)
This compound 60–75 25–50
Chlorhexidine Gluconate 30–50 10–20
Reference

Benzalkonium Chloride

  • Efficacy: A quaternary ammonium compound with spermicidal and antimicrobial activity. However, it causes significant epithelial damage and is less stable in acidic environments compared to this compound .
  • Regulatory Status: Less favored in modern formulations due to safety concerns, whereas this compound remains widely studied for balanced efficacy and tolerability .

Research Findings and Clinical Relevance

  • Enhanced Solubility: PVP coprecipitation increases this compound’s solubility by 2–3 fold, enabling lower-dose applications .
  • Synergistic Action: Iodine potentiates nonoxynol-9’s spermicidal activity, reducing the MLD required for 100% sperm immobilization .
  • Safety: While nonoxynol-9 alone causes irritation, iodine-containing formulations show reduced cytotoxicity in vitro .

Q & A

Q. What are the key chemical and functional properties of Nonoxynol-9 iodine, and how are they characterized in formulation studies?

this compound (CAS 94349-40-3) is a polyethoxylated nonylphenol compound complexed with iodine, functioning as an antimicrobial agent. Key characterization methods include:

  • HPLC/MS for verifying iodine binding efficiency and molecular structure alignment with its IUPAC name: 26-(p-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol compound with iodine .
  • FTIR spectroscopy to confirm ethoxylate chain integrity and iodine coordination.
  • Antimicrobial assays (e.g., agar diffusion) to validate microbicidal activity against pathogens like Staphylococcus aureus and Candida albicans .

Q. How is this compound stabilized in ophthalmic formulations, and what role do excipients play?

In Betadine® ophthalmic solutions, this compound acts as a stabilizer alongside glycerin and citric acid. Methodological considerations include:

  • pH optimization (using sodium hydroxide and dibasic sodium phosphate) to maintain iodine bioavailability (0.5% available iodine) .
  • Rheological studies to assess interactions with polyvinylpyrrolidone (PVP), which enhances solubility and reduces mucosal irritation .

Intermediate Research Questions

Q. What experimental designs are suitable for optimizing this compound coprecipitation with polymers like PVP?

Coprecipitation studies often employ Box-Behnken Design (BBD) to evaluate variables such as PVP concentration, solvent polarity, and mixing speed. Key steps include:

  • In vitro irritation assays (e.g., chorioallantoic membrane testing) to quantify mucosal tolerance .
  • Spermicidal efficacy testing via sperm motility inhibition assays, comparing iodine-complexed vs. non-iodinated formulations .

Q. How does this compound interact with vaginal microbiota, and what methods assess its impact on microbial resistance?

  • Metagenomic sequencing to profile shifts in Lactobacillus spp. and opportunistic pathogens post-application.
  • Biofilm disruption assays using confocal microscopy to evaluate efficacy against Gardnerella vaginalis .

Advanced Research Questions

Q. Why do in vitro anti-HIV properties of this compound contradict clinical trial outcomes?

While this compound disrupts viral envelopes in vitro, phase III trials revealed increased HIV acquisition due to:

  • Epithelial barrier disruption : Repeated use induces microabrasions, measured via transepithelial electrical resistance (TEER) in vaginal tissue models .
  • Pro-inflammatory cytokine upregulation : ELISA-based quantification of IL-6 and TNF-α in cervicovaginal lavage samples .

Q. What methodologies resolve contradictions in cytotoxicity data between this compound and povidone-iodine?

  • Comparative cytotoxicity screens : Use human fibroblasts and myoblasts to measure IC₅₀ via MTT assays, contrasting this compound with povidone-iodine .
  • Reactive oxygen species (ROS) profiling : Flow cytometry with DCFH-DA dye to quantify oxidative stress thresholds .

Q. How can pharmacokinetic modeling improve the safety profile of this compound in mucosal applications?

  • Compartmental modeling : Track iodine release kinetics using radiolabeled iodine (¹²⁵I) in ex vivo mucosal tissues .
  • Monte Carlo simulations : Predict systemic absorption risks based on vaginal pH and epithelial thickness variability .

Data Contradiction Analysis

Q. How do researchers reconcile in vitro spermicidal efficacy with clinical safety concerns?

  • Dose-response reevaluation : Use Langmuir adsorption isotherms to correlate spermicidal activity with mucosal irritation thresholds .
  • Ethical trial design : Apply the principle of beneficence in randomized controlled trials (RCTs) by limiting participant exposure to low/moderate doses .

Methodological Resources

  • Synthesis and characterization : Refer to IUPAC nomenclature guidelines and CAS registry data (94349-40-3) .
  • Clinical trial protocols : WHO reports on microbicide safety and FDA guidance on N-9 product labeling .
  • Advanced analytics : Box-Behnken experimental designs for formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonoxynol-9 iodine
Reactant of Route 2
Reactant of Route 2
Nonoxynol-9 iodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.